(3-Ethynylphenyl)(1-piperidyl)methanone

Description

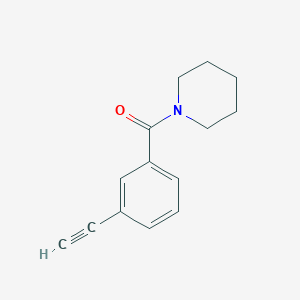

(3-Ethynylphenyl)(1-piperidyl)methanone is a ketone derivative featuring a 1-piperidyl group attached to a methanone core, which is further substituted with a 3-ethynylphenyl moiety.

Properties

IUPAC Name |

(3-ethynylphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-12-7-6-8-13(11-12)14(16)15-9-4-3-5-10-15/h1,6-8,11H,3-5,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUUFPVNSHIXRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethynylphenyl)(1-piperidyl)methanone typically involves the reaction of 3-ethynylbenzoyl chloride with piperidine under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Ethynylphenyl)(1-piperidyl)methanone can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for electrophilic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3-Ethynylphenyl)(1-piperidyl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of (3-Ethynylphenyl)(1-piperidyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site or by blocking substrate access. The ethynyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The ethynyl group in this compound introduces strong electron-withdrawing character, contrasting with electron-donating groups (e.g., methyl in ) or halogens (e.g., fluoro in ). This enhances electrophilic reactivity and may influence binding to biological targets .

- Solubility : Compared to phenyl analogs (e.g., ), the ethynyl group may reduce aqueous solubility due to increased hydrophobicity but could improve lipid membrane permeability .

- Biological Activity: Piperidyl methanones with nitro () or carborane () substituents show niche therapeutic applications, suggesting that the ethynyl variant may serve as a click chemistry handle for bioconjugation or PROTAC development .

Reactivity

- The ethynyl group enables Huisgen cycloaddition (click chemistry), a feature absent in nitro or chloro analogs .

- Piperidyl methanones are prone to hydrolysis under acidic conditions, but the ethynyl group may stabilize the ketone via resonance .

Medicinal Chemistry

- Targeted Protein Degradation : Analogous to UNC1079 derivatives (), the ethynyl group could link E3 ligase recruiters to target proteins, enabling PROTAC development .

Material Science

- The rigid ethynyl-phenyl backbone may enhance thermal stability in polymer composites, similar to carborane-containing analogs () .

Biological Activity

(3-Ethynylphenyl)(1-piperidyl)methanone, also known as a piperidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structure that combines an ethynyl group with a piperidyl moiety, which may confer distinct pharmacological properties.

- Molecular Formula : CHN

- CAS Number : 56587994

- Molecular Weight : 173.24 g/mol

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 3-ethynylphenyl bromide and piperidine.

- Reaction Conditions : Palladium-catalyzed coupling reactions (Sonogashira coupling) under anhydrous conditions.

- Purification : Column chromatography to achieve high purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, piperidine derivatives have been shown to possess activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of vital enzymes.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 3-Phenylpiperidine derivatives | Antiviral against HIV-1 |

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in inhibiting the proliferation of cancer cell lines. Studies suggest that the ethynyl group may interact with specific molecular targets, potentially leading to apoptosis in cancer cells.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Interaction with specific enzymes or receptors, modulating biochemical pathways.

- Molecular Interactions : The ethynyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidyl moiety can form hydrogen bonds with amino acids.

Study on Antimicrobial Efficacy

A study published in PLOS ONE evaluated various piperidine derivatives for their antimicrobial activity. The findings indicated that certain structural modifications could enhance efficacy against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for drug development based on the scaffold of this compound .

Evaluation of Anticancer Activity

Another research effort focused on the anticancer properties of related compounds. The study found that derivatives similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.